n-Methyl-d-methionine
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Overview
Description
®-2-(Methylamino)-4-(methylthio)butanoic acid is an organic compound that features both an amino group and a thioether group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(Methylamino)-4-(methylthio)butanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-bromo-4-(methylthio)butanoic acid and methylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction.
Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of ®-2-(Methylamino)-4-(methylthio)butanoic acid may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and yield while minimizing the environmental impact.
Chemical Reactions Analysis
Types of Reactions
®-2-(Methylamino)-4-(methylthio)butanoic acid undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
®-2-(Methylamino)-4-(methylthio)butanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ®-2-(Methylamino)-4-(methylthio)butanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in metabolic processes.
Pathways: It can influence pathways related to amino acid metabolism and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
(S)-2-(Methylamino)-4-(methylthio)butanoic acid: The enantiomer of the compound with similar properties but different biological activity.
2-(Methylamino)butanoic acid: Lacks the thioether group, resulting in different chemical reactivity.
4-(Methylthio)butanoic acid: Lacks the amino group, affecting its interaction with biological targets.
Uniqueness
®-2-(Methylamino)-4-(methylthio)butanoic acid is unique due to the presence of both an amino group and a thioether group, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C6H13NO2S |
---|---|
Molecular Weight |
163.24 g/mol |
IUPAC Name |
(2R)-2-(methylamino)-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C6H13NO2S/c1-7-5(6(8)9)3-4-10-2/h5,7H,3-4H2,1-2H3,(H,8,9)/t5-/m1/s1 |
InChI Key |
YAXAFCHJCYILRU-RXMQYKEDSA-N |
SMILES |
CNC(CCSC)C(=O)O |
Isomeric SMILES |
CN[C@H](CCSC)C(=O)O |
Canonical SMILES |
CNC(CCSC)C(=O)O |
sequence |
M |
Origin of Product |
United States |
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